6-Methyldibenzo[B,F]oxepin-10(11H)-one
Overview
Description
6-Methyldibenzo[B,F]oxepin-10(11H)-one is a chemical compound belonging to the dibenzooxepine family This compound is characterized by its unique structure, which includes a fused tricyclic system with an oxepin ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyldibenzo[B,F]oxepin-10(11H)-one typically involves the following steps:
Formation of Diaryl Ethers: The initial step involves the reaction of salicylaldehydes with fluorobenzaldehydes under microwave-assisted conditions to form diaryl ethers.
Intramolecular McMurry Reaction: The diaryl ethers are then subjected to an intramolecular McMurry reaction using titanium tetrachloride and zinc in tetrahydrofuran.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthetic routes described above can be scaled up for industrial applications. The use of microwave-assisted reactions and McMurry reactions are advantageous due to their efficiency and relatively mild conditions.
Chemical Reactions Analysis
Types of Reactions: 6-Methyldibenzo[B,F]oxepin-10(11H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxepin ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are used under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted derivatives depending on the reagents and conditions used.
Scientific Research Applications
6-Methyldibenzo[B,F]oxepin-10(11H)-one has several scientific research applications:
Medicinal Chemistry: This compound and its derivatives have shown potential as antidepressants, anxiolytics, and antipsychotics.
Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Research: It is used in studies related to its cytotoxic activities against various cancer cell lines.
Mechanism of Action
The mechanism of action of 6-Methyldibenzo[B,F]oxepin-10(11H)-one involves its interaction with various molecular targets and pathways:
Antidepressant and Anxiolytic Effects: The compound is believed to interact with neurotransmitter systems, including serotonin and norepinephrine, to exert its effects.
Anti-inflammatory and Antimalarial Activities: It inhibits cyclooxygenase-2 and other enzymes involved in inflammatory pathways.
Comparison with Similar Compounds
Dibenzoxepin: A tricyclic compound that serves as the parent structure for drugs like doxepin and fluradoline.
Dibenzazepine: Another tricyclic compound with similar applications in medicinal chemistry.
Dibenzocycloheptene: Known for its use in the synthesis of various pharmaceuticals.
Uniqueness: 6-Methyldibenzo[B,F]oxepin-10(11H)-one is unique due to its specific substitution pattern and the presence of the oxepin ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-methyl-6H-benzo[b][1]benzoxepin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c1-10-5-4-7-12-13(16)9-11-6-2-3-8-14(11)17-15(10)12/h2-8H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHIHRYGKFTENO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)CC3=CC=CC=C3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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